1-Boc-indole
Overview
Description
1-Boc-indole is a derivative of indole, a heterocyclic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The term "Boc" refers to the tert-butoxycarbonyl group, which is a common protecting group used in organic synthesis to protect amines. The Boc group is particularly useful because it can be added and removed under relatively mild conditions.
Synthesis Analysis
The synthesis of indole derivatives, including 1-Boc-indole, has been a subject of extensive research due to their biological and pharmaceutical significance. A variety of synthetic methods have been developed to construct the indole core and introduce substituents at different positions on the indole ring. For instance, a one-pot approach to 1,2-disubstituted indoles has been developed using Cu(II)-catalyzed coupling/cyclization under aerobic conditions, starting from 2-alkynylanilines and boronic acids . Additionally, the Fischer indole synthesis in low melting mixtures has been employed to synthesize functionalized indoles, demonstrating the stability of sensitive functional groups such as N-Boc during the reaction . Moreover, a novel synthetic approach using Boc-protected ortho-aminostyrenes has been described, where an alkyllithium addition reaction generates a lithiated intermediate that facilitates in situ ring closure to form the indole ring system .
Molecular Structure Analysis
The molecular structure of 1-Boc-indole is characterized by the presence of the Boc group attached to the nitrogen atom of the indole ring. This modification significantly affects the reactivity and properties of the indole molecule. The Boc group can influence the electronic distribution within the indole ring and protect the nitrogen atom from unwanted reactions during synthetic procedures.
Chemical Reactions Analysis
Indoles, including 1-Boc-indole, participate in a variety of chemical reactions. They are known for their nucleophilicity, which allows them to undergo electrophilic substitution reactions. The presence of the Boc group can alter the reactivity of the indole nitrogen, making it less nucleophilic and more selective in its reactions. For example, the direct, chemoselective N-tert-prenylation of indoles by C-H functionalization has been reported, where the Boc group remains intact during the prenylation process . Additionally, indoles can undergo cross-coupling reactions, as demonstrated by the Pd-catalyzed tandem intramolecular amination and intermolecular Suzuki coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-indole are influenced by both the indole core and the Boc protecting group. The Boc group increases the steric bulk around the nitrogen atom, which can affect the solubility and boiling point of the compound. The indole ring itself contributes to the compound's aromaticity and stability. The Boc group also makes the compound more amenable to purification and handling, as it can be easily removed under acidic conditions to yield the free amine.
Scientific Research Applications
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Organic Synthesis and Natural Products
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Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties .
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Material Chemistry
- Indole derivatives are associated with a variety of both biological activities and applications in the field of material chemistry .
- A number of different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds are considered the methods of choice for modifying indoles .
- Indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature .
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Metal-Catalyzed Functionalization
- Indole is one of the most important heterocycles in organic synthesis, natural products, and drug discovery .
- Recently, tremendous advances in the selective functionalization of indoles have been reported .
- Major advances include transition-metal-catalyzed C–H functionalization at the classical C2/C3 positions, transition-metal-catalyzed C–H functionalization at the remote C4/C7 positions, transition-metal-catalyzed cross-coupling, and transition-metal-free functionalization .
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Multicomponent Reactions
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Preparation of Indolylboronic Acids
- Indole derivatives are associated with a variety of both biological activities and applications in the field of material chemistry .
- A number of different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds are considered the methods of choice for modifying indoles .
- Indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature .
- 1-Boc-indole is used as a reactant in Suzuki-Miyaura cross-coupling reactions .
- It is also used in copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, homocoupling reactions, and in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
properties
IUPAC Name |
tert-butyl indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPIFQXNMLDXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393394 | |
Record name | 1-Boc-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-indole | |
CAS RN |
75400-67-8 | |
Record name | 1-Boc-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-butoxycarbonyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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